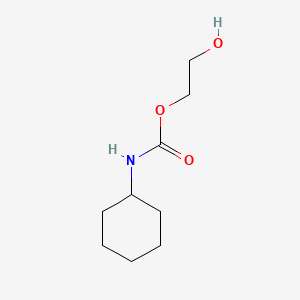

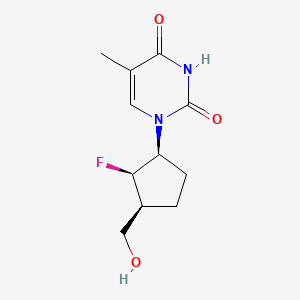

alpha-Promedol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

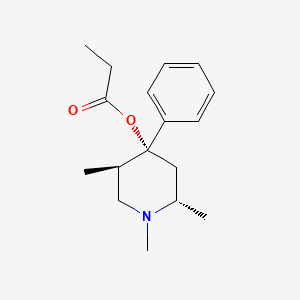

Alpha-Promedol, also known as trimeperidine, is an opioid analgesic that was developed in the early 1950s in the USSR. It is an analogue of prodine and is known for its analgesic and sedative properties. This compound is used primarily for the management of moderate to severe pain and has a rapid onset and short duration of action .

Vorbereitungsmethoden

The synthesis of alpha-Promedol involves several steps. One of the key intermediates in its synthesis is 1,2,5-trimethylpiperidin-4-one. The preparation of this intermediate can be achieved through a technologically convenient method that involves the use of vinylacetylene, although this method has faced challenges due to changes in raw material availability .

Another method for synthesizing this compound involves the reaction of 1,2,4-trimethyl-4-piperidone with phenyllithium to produce 1,2,5-trimethyl-4-phenyl-4-piperidinol, which is then converted to this compound . Industrial production methods have evolved to address ecological standards and improve yield and purity .

Analyse Chemischer Reaktionen

Alpha-Promedol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols or amines.

Substitution: This compound can undergo substitution reactions, particularly at the piperidine ring, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Alpha-Promedol has several scientific research applications:

Chemistry: It is used as a reference compound in the study of opioid analgesics and their synthesis.

Biology: Research on this compound helps in understanding the interaction of opioids with biological systems, particularly the central nervous system.

Medicine: It is used in clinical research to develop new analgesic drugs and to study pain management techniques.

Wirkmechanismus

Alpha-Promedol exerts its effects by stimulating opioid receptors in the central nervous system. It has a high affinity for these receptors, resulting in analgesia and sedation. The compound increases the activity of the reticular activating system in the brain, which enhances its analgesic effects . The molecular targets involved include the mu-opioid receptors, which play a key role in pain perception and modulation .

Vergleich Mit ähnlichen Verbindungen

Alpha-Promedol is similar to other opioid analgesics such as morphine and meperidine. it has a unique structure that enhances its lipophilicity and affinity for opioid receptors, resulting in a more rapid and intense analgesic effect . Similar compounds include:

Morphine: A natural opioid with strong analgesic properties.

Meperidine: A synthetic opioid with similar uses but different pharmacokinetic properties.

Isopromedol: Another isomer of trimeperidine with similar sedative effects.

This compound’s uniqueness lies in its rapid onset and short duration of action, making it suitable for acute pain management in surgical and trauma settings .

Eigenschaften

CAS-Nummer |

32204-65-2 |

|---|---|

Molekularformel |

C17H25NO2 |

Molekulargewicht |

275.4 g/mol |

IUPAC-Name |

[(2S,4R,5R)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] propanoate |

InChI |

InChI=1S/C17H25NO2/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2/h6-10,13-14H,5,11-12H2,1-4H3/t13-,14+,17-/m1/s1 |

InChI-Schlüssel |

UVITTYOJFDLOGI-JKIFEVAISA-N |

Isomerische SMILES |

CCC(=O)O[C@@]1(C[C@@H](N(C[C@H]1C)C)C)C2=CC=CC=C2 |

Kanonische SMILES |

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)